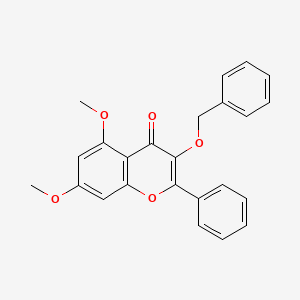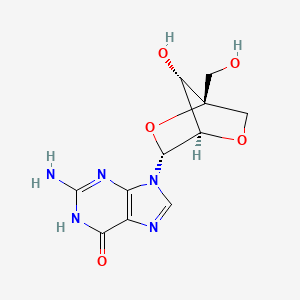
2'-O,4'-C-Methyleneguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O,4’-C-Methyleneguanosine is a modified nucleoside analogue where the guanine base is linked to a locked nucleic acid (LNA) structure. This compound is known for its enhanced binding affinity to complementary sequences and greater resistance to nucleases compared to natural nucleotides . It has significant potential in various scientific fields, including disease diagnosis and research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,4’-C-Methyleneguanosine involves the modification of the guanine base and the incorporation of a locked nucleic acid structure. The synthetic route typically includes the protection of functional groups, selective activation of specific sites, and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of 2’-O,4’-C-Methyleneguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated systems are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2’-O,4’-C-Methyleneguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogues .
科学的研究の応用
2’-O,4’-C-Methyleneguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various chemical reactions.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Industry: It is used in the production of diagnostic tools and research reagents.
作用機序
2’-O,4’-C-Methyleneguanosine exerts its effects by hindering viral RNA polymerase, a critical enzyme necessary for viral replication. This mechanism makes it a highly potent approach for viral inhibition. The compound’s locked nucleic acid structure enhances its binding affinity and resistance to degradation, further contributing to its effectiveness.
類似化合物との比較
Similar Compounds
- 2’-Deoxyguanosine
- 8-Methylguanosine
- N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine
- 3’-Beta-C-Methyl-N6-(m-trifluoromethylbenzyl)adenosine
Uniqueness
2’-O,4’-C-Methyleneguanosine stands out due to its locked nucleic acid structure, which provides enhanced binding affinity and greater resistance to nucleases compared to natural nucleotides. This unique structure makes it particularly valuable in applications requiring high stability and specificity .
特性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1 |
InChIキー |
OZVMOEUWPMYRQU-JUQFDLSGSA-N |
異性体SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
正規SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


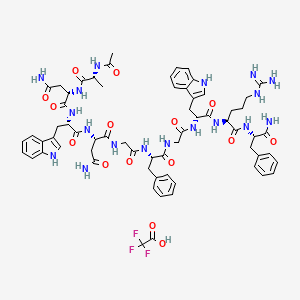


![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)


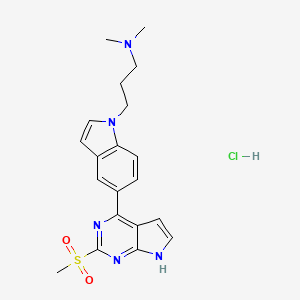
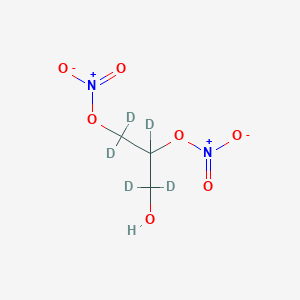
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
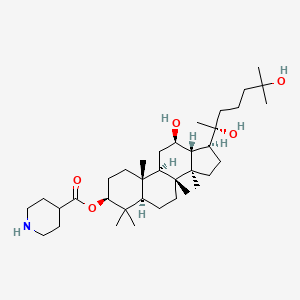

![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
